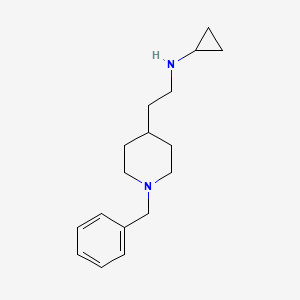
Tetrachloroundecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrachloroundecane is an organic compound with the molecular formula C₁₁H₂₀Cl₄ and a molecular weight of 294.089 g/mol It is a chlorinated hydrocarbon, characterized by the presence of four chlorine atoms attached to an undecane backbone
Preparation Methods
Tetrachloroundecane can be synthesized through various methods. One common synthetic route involves the chlorination of undecane under controlled conditions. The reaction typically requires a chlorinating agent such as chlorine gas (Cl₂) and a catalyst to facilitate the substitution of hydrogen atoms with chlorine atoms on the undecane molecule. The reaction conditions, including temperature and pressure, are carefully controlled to achieve the desired level of chlorination .
In industrial settings, this compound can be produced using large-scale chlorination reactors These reactors allow for continuous production, ensuring a consistent supply of the compoundThe resulting product is then purified through distillation and other separation techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Tetrachloroundecane undergoes various chemical reactions, including:
-
Oxidation: : this compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). The oxidation process typically results in the formation of chlorinated carboxylic acids or ketones, depending on the reaction conditions .
-
Reduction: : Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reduction process leads to the formation of partially or fully dechlorinated hydrocarbons .
-
Substitution: : this compound can undergo substitution reactions with nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂). These reactions result in the replacement of chlorine atoms with other functional groups, leading to the formation of various derivatives .
Scientific Research Applications
Tetrachloroundecane has several scientific research applications, including:
-
Chemistry: : In chemistry, this compound is used as a reagent in organic synthesis. Its chlorinated structure makes it a valuable intermediate for the preparation of other complex molecules .
-
Biology: : this compound is studied for its potential biological activity. Researchers investigate its effects on various biological systems, including its potential as an antimicrobial or antifungal agent .
-
Medicine: : In medicine, this compound is explored for its potential therapeutic applications. Studies focus on its ability to interact with biological targets and its potential use in drug development .
-
Industry: : this compound is used in industrial applications, such as the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of tetrachloroundecane involves its interaction with molecular targets and pathways within biological systems. The compound’s chlorinated structure allows it to interact with cellular membranes and proteins, potentially disrupting normal cellular functions. This interaction can lead to various biological effects, including antimicrobial activity and inhibition of specific enzymes .
Comparison with Similar Compounds
Tetrachloroundecane can be compared with other chlorinated hydrocarbons, such as:
-
Tetrachloroethylene (C₂Cl₄): : Tetrachloroethylene is a widely used solvent with similar chlorinated properties. it has a simpler structure compared to this compound .
-
Tetrachloromethane (CCl₄): It is commonly used as a solvent and has a different molecular structure compared to this compound .
-
Tetrachlorodecaoxide (TCDO): : Tetrachlorodecaoxide is a compound with potential therapeutic applications. It has a different chemical structure and mechanism of action compared to this compound .
This compound’s uniqueness lies in its specific molecular structure, which provides distinct chemical and biological properties compared to other chlorinated hydrocarbons.
Properties
CAS No. |
63981-28-2 |
|---|---|
Molecular Formula |
C11H20Cl4 |
Molecular Weight |
294.1 g/mol |
IUPAC Name |
1,1,1,2-tetrachloroundecane |
InChI |
InChI=1S/C11H20Cl4/c1-2-3-4-5-6-7-8-9-10(12)11(13,14)15/h10H,2-9H2,1H3 |
InChI Key |
VYOZAWUTWGJHFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(C(Cl)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



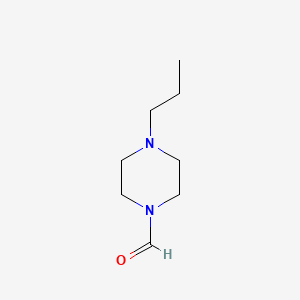
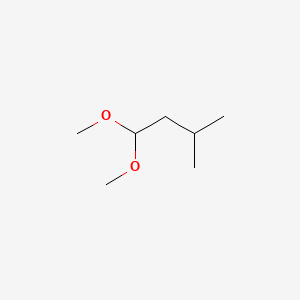
![4-[(Z)-{[5-(Diethylamino)-2-furyl]methylene}amino]phenol](/img/structure/B13960677.png)
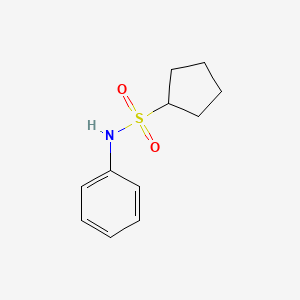
![2,4,6,8-Tetrathiatricyclo[3.3.1.1(3,7)]decane, 1,10-dimethyl-](/img/structure/B13960686.png)
![4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13960699.png)


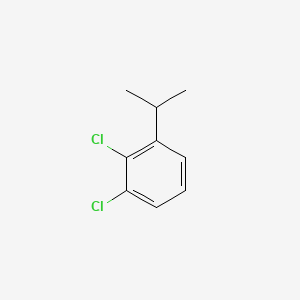

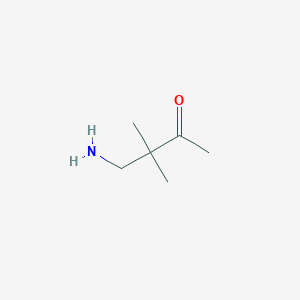
![(3-Methylbuta-1,2-diene-1,1-diyl)bis[tert-butyl(dimethyl)silane]](/img/structure/B13960728.png)
